
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core, which is a constrained analog of phenylalanine .
Preparation Methods
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. Traditional methods include the Pictet-Spengler and Bischler-Napieralski reactions . Recent approaches involve enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH₄) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has applications in the development of peptide-based drugs .
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the PD-1/PD-L1 pathway, it blocks the interaction between PD-1 on immune cells and PD-L1 on tumor cells . This inhibition reinvigorates exhausted immune cells, enabling them to detect and eliminate cancer cells .
Comparison with Similar Compounds
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline . These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The unique acetyl and carboxylic acid groups in this compound contribute to its distinct properties and applications .
Biological Activity
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (abbreviated as 2-AcTIC) is a compound within the tetrahydroisoquinoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 219.24 g/mol
- CAS Number : 143767-54-8
- IUPAC Name : 2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
The primary mechanism of action for 2-AcTIC involves the inhibition of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis. This pathway plays a crucial role in regulating immune responses against tumors. By inhibiting this checkpoint, 2-AcTIC can potentially reactivate the immune response against cancer cells, thereby enhancing anti-tumor activity.
Anticancer Properties
Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:
- A study revealed that certain substituted derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid showed binding affinities to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM. These compounds also induced apoptosis in Jurkat cells through caspase-3 activation .
Coordination Chemistry
2-AcTIC has been studied as a bidentate ligand capable of forming coordination complexes with transition metals such as Cu²⁺ and Co²⁺. These complexes have shown promise in catalysis and may enhance the biological activity of the parent compound .
Case Studies
- Anti-Tumor Activity :
- Chloride Transport Enhancement :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Anticancer | Bcl-2 inhibition |
2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Immune checkpoint inhibition | PD-1/PD-L1 inhibition |
Other tetrahydroisoquinoline derivatives | Varies (e.g., CFTR modulation) | Varies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
Methodological Answer: The compound is typically synthesized via acylation of the parent tetrahydroisoquinoline-carboxylic acid scaffold. For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can react with acetyl chloride in methanol under reflux conditions to yield the acetylated derivative. This method ensures regioselectivity at the 2-position due to steric and electronic factors . Alternative approaches include coupling with activated acylating agents (e.g., oleoyl chloride) in anhydrous solvents like dichloromethane, followed by purification via column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the acetyl group’s position (e.g., δ ~2.1 ppm for the acetyl methyl protons) and verifying the tetrahydroisoquinoline backbone .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weight (e.g., [M+H]+ at m/z 442.3292 for oleoyl derivatives) .
- Melting Point Analysis : Critical for assessing purity (e.g., derivatives with >95% purity typically show sharp melting points >280°C) .
Q. How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants are recommended to avoid moisture absorption .
- Handling : Use gloves and eye protection in fume hoods. Avoid contact with strong acids/bases, which may cleave the acetyl group .
Q. What biological activities are associated with this compound?
Methodological Answer: The tetrahydroisoquinoline core exhibits metal-chelating properties, particularly with Cu(II) and Ni(II), which are relevant in peptide mimetics and enzyme inhibition studies . Acetylated derivatives have shown mitochondrial activity modulation, potentially via interactions with electron transport chain components .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Methodological Answer:
- Chiral Resolution : Use enantiopure starting materials (e.g., (S)-tetrahydroisoquinoline-3-carboxylic acid) and monitor optical rotation ([α]) during synthesis .
- Asymmetric Catalysis : Apply chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) in acylation steps to minimize racemization .
Q. What strategies resolve contradictions in reported biological data (e.g., metal chelation vs. mitochondrial effects)?
Methodological Answer:
- Dose-Response Studies : Systematically vary concentrations (e.g., 1–100 µM) to distinguish chelation-dominated effects (low-dose) from membrane-targeted mitochondrial activity (high-dose) .
- Competitive Binding Assays : Use EDTA to sequester metal ions and isolate non-chelation mechanisms .
Q. How can hydrolysis resistance be engineered into derivatives?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl groups at the 7-position) to protect the acetyl group from nucleophilic attack .
- Isosteric Replacement : Substitute the acetyl group with hydrolysis-resistant moieties (e.g., phosphonic acid derivatives via Kabachnik–Fields reactions) .
Q. What computational methods aid in predicting structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Simulate interactions with mitochondrial proteins (e.g., Complex I) using software like AutoDock Vina .
- DFT Calculations : Analyze electronic effects of substituents (e.g., acetyl vs. oleoyl) on redox potential and metal-binding affinity .
Q. How can stereochemical integrity be validated in complex derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare (R)- and (S)-enantiomers) .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and quantify purity .
Q. What are emerging applications in drug design?
Methodological Answer:
Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQGXOEOOVTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391268 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143767-54-8 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.